Zb-716

描述

属性

IUPAC Name |

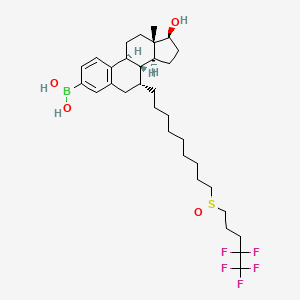

[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAYIYKWRBIBQG-GDWZZRAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CC[C@@H]4O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48BF5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107524 | |

| Record name | Fulvestrant-3-boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853279-29-4 | |

| Record name | B-[(7α,17β)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853279-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZB-716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1853279294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant-3-boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZB-716 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35ZN95LMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zb-716: A Technical Deep Dive into its Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zb-716 (also known as Borestrant or fulvestrant-3-boronic acid) is a novel, orally bioavailable, steroidal selective estrogen receptor degrader (SERD) currently under clinical investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth analysis of the preclinical data elucidating the mechanism of action of this compound. It is a structural analog of fulvestrant, designed to overcome the poor bioavailability of the parent compound by employing a boronic acid modification to reduce first-pass metabolism.[1][3] Preclinical studies have demonstrated that this compound potently binds to the estrogen receptor-alpha (ERα), induces its degradation, and inhibits the proliferation of ER+ breast cancer cells, including those with acquired resistance to other endocrine therapies.[4][5] Furthermore, in vivo studies have highlighted its superior efficacy in suppressing tumor growth compared to fulvestrant, which is attributed to its enhanced pharmacokinetic profile.[6] This document will detail the core aspects of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: ERα Binding and Degradation

This compound functions as a dual-action antagonist and degrader of the estrogen receptor-alpha (ERα).[7] Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[7] This leads to a reduction in the total cellular levels of ERα, thereby abrogating downstream estrogen-dependent signaling pathways that drive tumor proliferation.[7][8]

Binding Affinity to ERα

This compound exhibits high binding affinity for ERα, comparable to that of fulvestrant. A competitive displacement binding assay, where this compound competed with a fluorescent ligand for binding to ERα, demonstrated its potent interaction with the receptor.[5]

Table 1: ERα Binding Affinity

| Compound | IC50 (nM) |

| This compound | 4.1[2][5] |

| Fulvestrant | 3.0[5] |

| 17β-estradiol | Not explicitly quantified in the provided results |

ERα Degradation

A hallmark of this compound's activity is its ability to induce the degradation of the ERα protein. This has been demonstrated in multiple ER+ breast cancer cell lines, including those sensitive and resistant to tamoxifen.

Table 2: ERα Degradation in T47D Breast Cancer Cells

| Cell Line | Compound | IC50 for ERα Degradation (nM) |

| T47D | This compound | 7.8[5] |

| T47D | Fulvestrant | 9.3[5] |

In Vitro Efficacy: Inhibition of ER+ Breast Cancer Cell Growth

This compound has been shown to potently inhibit the proliferation of various ER+ breast cancer cell lines, including those with wild-type and mutant ERα. Its efficacy has been demonstrated in both endocrine-sensitive and resistant models.

Table 3: Inhibition of Breast Cancer Cell Proliferation

| Cell Line | ER Status | Compound | IC50 (nM) |

| MCF-7 | Wild-type ERα | This compound | 3.2[2] |

| MCF-7 | Wild-type ERα | Fulvestrant | 1.5[2] |

| T47D | Wild-type ERα | This compound | 6.1 |

| T47D | Wild-type ERα | Fulvestrant | 1.2 |

| MCF-7/TamR (Tamoxifen-Resistant) | Wild-type ERα | This compound | 69 |

| MCF-7/TamR (Tamoxifen-Resistant) | Wild-type ERα | Fulvestrant | 44 |

| T47D/Y537S | Mutant ERα (Y537S) | This compound | 24.4[9] |

| T47D/Y537S | Mutant ERα (Y537S) | Fulvestrant | 32.0[9] |

In Vivo Efficacy: Superior Tumor Growth Inhibition

The enhanced oral bioavailability of this compound translates to superior in vivo efficacy compared to fulvestrant in xenograft models of ER+ breast cancer.

MCF-7 Xenograft Model

In a mouse xenograft model using MCF-7 cells, orally administered this compound demonstrated a dose-dependent inhibition of tumor growth that was superior to fulvestrant administered via subcutaneous injection.[1][6]

Table 4: Efficacy in MCF-7 Xenograft Model

| Treatment Group | Dose & Administration | Mean Tumor Volume Change (Day 21 vs. Day 0) | Final Plasma Concentration (ng/mL) | Final Tumor Concentration (ng/g) |

| Vehicle | - | - | - | - |

| Fulvestrant | 200 mg/kg, s.c., weekly | - | ~5 | ~100 |

| This compound | 10 mg/kg, p.o., daily | Significant Reduction[1] | >30[1] | >600[1] |

| This compound | 30 mg/kg, p.o., daily | More Significant Reduction[1] | >100[1] | >2000[1] |

Note: Specific tumor volume change percentages were not available in the provided search results.

Patient-Derived Xenograft (PDX) Model

This compound also showed potent anti-tumor activity in a patient-derived xenograft model of ER+ breast cancer, further validating its potential clinical utility.[7]

Pharmacokinetics

The key advantage of this compound over fulvestrant is its excellent oral bioavailability.[5] Pharmacokinetic studies in rodents have demonstrated high plasma concentrations and sustained exposure following oral administration.

Table 5: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Mouse | 8.3 mg/kg | >160[2] | - | 2547.1[5] | - |

| Rat | 10 mg/kg | 158.12[10] | 2[10] | 1451.82[10] | 17.03[10] |

Signaling Pathway and Mechanism of Action Diagrams

Caption: this compound binds to and induces the degradation of ERα, preventing its nuclear actions.

Experimental Protocols

Disclaimer: The following protocols are synthesized from the available information in the search results. Specific details such as antibody catalog numbers, and precise reagent concentrations were not consistently available.

ERα Competitive Binding Assay

-

Principle: To determine the binding affinity of this compound to ERα by measuring its ability to displace a fluorescently labeled estrogen analog.

-

Protocol:

-

A solution containing purified, full-length human ERα is prepared.

-

A fluorescently labeled estrogen (fluomone ligand) is added to the ERα solution and allowed to reach binding equilibrium.

-

Increasing concentrations of this compound, fulvestrant, or 17β-estradiol are added to compete with the fluorescent ligand for ERα binding.

-

After incubation, the degree of fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand.

-

IC50 values are calculated by plotting the percentage of displacement against the logarithm of the competitor concentration.[5]

-

Cell Proliferation Assay

-

Principle: To assess the cytostatic or cytotoxic effects of this compound on breast cancer cell lines.

-

Protocol:

-

MCF-7, T47D, MCF-7/TamR, and T47D/Y537S cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or fulvestrant (e.g., from 0.1 nM to 1 µM). A vehicle control (DMSO) is also included.

-

Cells are incubated for 5 days, with the medium and treatment being refreshed every other day.[2]

-

Cell viability is assessed using a suitable method, such as WST-8 assay or by direct cell counting.

-

IC50 values are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a logarithmic curve.[9]

-

Western Blot for ERα Degradation

-

Principle: To quantify the levels of ERα protein in breast cancer cells following treatment with this compound.

-

Protocol:

-

Cells are plated and treated with various concentrations of this compound or fulvestrant for a specified period (e.g., 5 days).[2]

-

Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 50 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

-

The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the ERα band is quantified and normalized to the loading control to determine the relative level of ERα expression.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Protocol:

-

MCF-7 Xenograft:

-

Female immunodeficient mice (e.g., nude mice) are used.

-

MCF-7 cells are implanted subcutaneously. Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment groups: vehicle control, fulvestrant (e.g., 200 mg/kg, s.c., weekly), and this compound (e.g., 10 mg/kg and 30 mg/kg, oral gavage, daily).[1]

-

Tumor size is measured regularly (e.g., every other day) for the duration of the study (e.g., 3 weeks).[1]

-

At the end of the study, plasma and tumor tissue are collected for pharmacokinetic and pharmacodynamic analysis.[6]

-

-

Patient-Derived Xenograft (PDX):

-

Tumor fragments from an ER+ breast cancer patient are implanted into immunodeficient mice.

-

Once tumors are established, mice are randomized into treatment groups.

-

Treatment and monitoring proceed as described for the MCF-7 model.

-

-

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a promising, orally bioavailable SERD with a well-defined mechanism of action in ER+ breast cancer. Its ability to potently bind and degrade ERα, coupled with its superior pharmacokinetic profile and robust in vivo efficacy, positions it as a potentially significant advancement in the treatment of ER+ breast cancer, including in settings of acquired resistance to current endocrine therapies. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.

References

- 1. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. grantome.com [grantome.com]

- 5. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) | Oncotarget [vendor-stage.oncotarget.com]

A Technical Guide to Zb-716: An Orally Bioavailable SERD and its Comparison to Fulvestrant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zb-716, a novel selective estrogen receptor downregulator (SERD), and a comprehensive comparison with the established therapeutic, fulvestrant. This document details their mechanisms of action, comparative efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.

Introduction: The Evolution of SERDs in ER-Positive Breast Cancer Therapy

Estrogen receptor-positive (ER+) breast cancer remains a predominant subtype, with endocrine therapies targeting the ER signaling pathway as a cornerstone of treatment. Fulvestrant, the first-in-class SERD, effectively antagonizes and degrades the estrogen receptor alpha (ERα), offering a valuable therapeutic option for patients with advanced or metastatic ER+ breast cancer. However, its poor oral bioavailability, necessitating intramuscular injections, has prompted the development of orally bioavailable SERDs. This compound, also known as fulvestrant-3-boronic acid, has emerged as a promising orally active SERD, structurally analogous to fulvestrant.[1][2] This guide will dissect the key attributes of this compound and provide a direct comparison to fulvestrant.

Mechanism of Action: Targeting the Estrogen Receptor

Both this compound and fulvestrant are pure antiestrogens that function as SERDs.[2] Their primary mechanism of action involves binding to ERα, which induces a conformational change in the receptor. This altered conformation inhibits receptor dimerization, prevents its translocation to the nucleus, and ultimately targets the ERα protein for proteasomal degradation.[2] The subsequent reduction in cellular ERα levels disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER-positive cancer cells.

The key structural difference between the two compounds is the substitution of the 3-hydroxyl group on fulvestrant with a boronic acid moiety in this compound. This modification is designed to protect the molecule from first-pass metabolism, thereby enhancing its oral bioavailability, while retaining the pharmacodynamic properties of fulvestrant.

Signaling Pathway Disruption by this compound and Fulvestrant

The following diagram illustrates the estrogen receptor signaling pathway and the points of intervention by this compound and fulvestrant.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters comparing the in vitro and in vivo activities of this compound and fulvestrant.

Table 1: In Vitro Activity

| Parameter | This compound | Fulvestrant | Cell Line(s) | Reference(s) |

| ERα Binding Affinity (IC₅₀) | 4.1 nM | 3.0 - 9.4 nM | N/A | [3] |

| MCF-7 Cell Proliferation (IC₅₀) | 3.2 nM | 1.5 nM | MCF-7 | [4] |

| T47D Cell Proliferation (IC₅₀) | ~10 nM | ~10 nM | T47D | [3] |

| ERα Degradation (IC₅₀) | 7.8 nM | 9.3 nM | T47D | [3] |

| ERα Degradation (IC₅₀) | 12.7 nM | 8.5 nM | T47D/PKCα (Tamoxifen-resistant) | [3] |

Table 2: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | This compound (8.3 mg/kg, oral) | Fulvestrant (8.3 mg/kg, s.c.) | Reference(s) |

| Maximum Plasma Concentration (Cₘₐₓ) | >160 ng/mL | 15.2 ng/mL | [2] |

| Area Under the Curve (AUC) | 2547.1 ng·h/mL | Not Reported | [3] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~3 hours | Not Reported | [3] |

| Half-life (t₁/₂) | 23.5 hours | Not Reported | [5] |

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds to ERα.

Methodology:

-

Reagents: Recombinant human ERα, fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2 Green), assay buffer, and test compounds (this compound, fulvestrant, 17β-estradiol as a control).

-

Procedure: a. Prepare a series of dilutions of the test compounds. b. In a microplate, incubate a fixed concentration of recombinant ERα with the fluorescent estrogen ligand in the presence of varying concentrations of the test compounds or a vehicle control. c. Allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization of each well. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization. e. Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in ER+ breast cancer cell lines.

Methodology:

-

Cell Lines: MCF-7 or T47D human breast cancer cells.

-

Procedure: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound, fulvestrant, or a vehicle control. c. Incubate the cells for a specified period (e.g., 5-7 days), replacing the media with fresh compound-containing media every 2-3 days. d. At the end of the incubation period, quantify cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting. e. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

ERα Degradation Assay (Western Blot)

Objective: To quantify the ability of the compounds to induce the degradation of the ERα protein.

Methodology:

-

Cell Lines: MCF-7 or T47D cells.

-

Procedure: a. Plate the cells and allow them to attach. b. Treat the cells with various concentrations of this compound, fulvestrant, or a vehicle control for a defined time period (e.g., 24-48 hours). c. Lyse the cells and collect the total protein. d. Determine the protein concentration of each lysate to ensure equal loading. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and then incubate with a primary antibody specific for ERα. g. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). h. Detect the protein bands using a chemiluminescent substrate and image the blot. i. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ERα protein levels. The IC₅₀ for degradation is the concentration that reduces ERα levels by 50%.

Experimental and Developmental Workflow

The preclinical evaluation of a novel oral SERD like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Summary of Key Differences and Advantages of this compound

The primary distinction between this compound and fulvestrant lies in their route of administration and resulting pharmacokinetic profiles.

-

Oral Bioavailability: this compound is orally bioavailable, offering a significant advantage in patient convenience and compliance over the intramuscular injections required for fulvestrant.[2]

-

Pharmacokinetics: Preclinical studies in mice have demonstrated that oral administration of this compound leads to substantially higher plasma concentrations compared to subcutaneous injection of fulvestrant at a similar dose.[2] This enhanced systemic exposure may translate to improved target engagement and potentially greater efficacy in a clinical setting.

-

Efficacy: While in vitro potencies are comparable, the superior pharmacokinetic profile of this compound has been shown to result in greater in vivo efficacy in mouse xenograft models.[4]

-

Mechanism: Both compounds share the same fundamental mechanism of action as SERDs, targeting ERα for degradation.

Conclusion

This compound represents a significant advancement in the development of SERDs for the treatment of ER+ breast cancer. Its oral bioavailability and favorable pharmacokinetic profile, leading to enhanced in vivo efficacy in preclinical models, position it as a promising candidate for further clinical investigation. While sharing the validated mechanism of action of fulvestrant, this compound's improved drug-like properties have the potential to overcome some of the limitations of the current standard of care, ultimately offering a more effective and convenient therapeutic option for patients. Continued research and clinical trials will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit 800 x 20 μL assays | Buy Online [thermofisher.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Zb-716: An Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zb-716, also known as borestrant, is a novel, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. As a structural analog of fulvestrant, this compound retains the potent estrogen receptor antagonism and degradation capabilities while demonstrating significantly improved pharmacokinetic properties, particularly oral bioavailability. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Need for an Oral SERD

Fulvestrant, the first-in-class SERD, has proven clinically effective in the treatment of ER+ breast cancer. However, its poor oral bioavailability necessitates intramuscular administration, which can lead to variable drug exposure and patient discomfort. The development of an orally bioavailable SERD with a favorable pharmacokinetic profile is a significant unmet need in the management of ER+ breast cancer. This compound was developed to address this challenge by modifying the fulvestrant structure with a boronic acid moiety, a chemical alteration that significantly reduces first-pass metabolism.[1][2] This modification allows for oral administration, leading to sustained and systemic drug exposure.[2]

Mechanism of Action

This compound is a pure antiestrogen that acts by directly binding to the estrogen receptor alpha (ERα).[1][3] This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of ERα prevents its signaling activity, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3] Computational modeling has shown that this compound binds to the antagonistic ligand-binding domain of ERα in a manner similar to fulvestrant.[2]

Caption: Mechanism of action of this compound as a selective estrogen receptor degrader (SERD).

Preclinical Data

In Vitro Potency and Efficacy

This compound has demonstrated potent in vitro activity in various breast cancer cell lines, including those sensitive and resistant to tamoxifen.

| Parameter | Cell Line | This compound | Fulvestrant | Reference |

| ERα Binding Affinity (IC50) | ERα | 4.1 nM | 3.8 nM | [2][4] |

| Cell Growth Inhibition (IC50) | MCF-7 | 3.2 nM | 1.5 nM | [2] |

| ERα Degradation (IC50) | T47D | 7.8 nM | 9.3 nM | [4][5] |

Pharmacokinetics

Pharmacokinetic studies in animal models have confirmed the oral bioavailability and favorable profile of this compound.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Rat | 10 mg/kg | Oral | 158.12 | 2 | 1451.82 | 17.03 | [6][7][8] |

| Mouse | Not Specified | Oral | Not Specified | Not Specified | 2547.1 | Not Specified | [4] |

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the curve, t1/2 = Half-life.

In Vivo Efficacy

Oral administration of this compound has shown superior efficacy in inhibiting tumor growth in mouse xenograft models compared to fulvestrant.[2] In both MCF-7 xenograft and patient-derived xenograft (PDX) models, this compound demonstrated enhanced tumor growth inhibition, which was attributed to its significantly higher bioavailability and resulting higher concentrations in plasma and tumor tissue.[2] For instance, in one study, the final plasma concentrations of this compound in mice were over 6- and 20-fold higher than in the fulvestrant-treated group at doses of 10 mg/kg and 30 mg/kg, respectively.[2]

Metabolism and Drug-Drug Interaction Potential

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A.[1][9] Despite this, the involvement of multiple CYP isozymes in its metabolism suggests a low likelihood of significant drug interactions caused by single CYP inhibitors.[1] this compound demonstrated relatively low inhibition of major CYP enzymes in human liver microsomes.[1][9] While it showed potential to induce CYP1A2, 2B6, and 3A4 in a concentration-dependent manner, the overall risk for clinically significant drug interactions is considered low at therapeutically relevant concentrations.[1][9] The major metabolites of this compound identified in rat plasma include fulvestrant and ZB716-sulfone.[6][7][8]

Experimental Protocols

ERα Competitive Binding Assay

-

Objective: To determine the binding affinity of this compound to the estrogen receptor alpha.

-

Methodology: A competitive binding assay is performed using purified, full-length recombinant human ERα and a fluorescently labeled estrogen ligand. Increasing concentrations of this compound or fulvestrant are incubated with ERα and the fluorescent ligand. The displacement of the fluorescent ligand is measured using fluorescence polarization. The IC50 value, representing the concentration of the drug that displaces 50% of the fluorescent ligand, is then calculated.

Caption: Workflow for ERα competitive binding assay.

Cell Proliferation Assay

-

Objective: To assess the inhibitory effect of this compound on the growth of ER+ breast cancer cells.

-

Methodology: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to attach. The cells are then treated with a range of concentrations of this compound or a vehicle control. After a defined incubation period (typically 5-7 days), cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is measured, and the IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined.

ERα Degradation Assay (Western Blot)

-

Objective: To quantify the ability of this compound to induce the degradation of the ERα protein.

-

Methodology: ER+ breast cancer cells are treated with various concentrations of this compound or fulvestrant for a specified time (e.g., 24 hours). Following treatment, cells are lysed, and total protein is extracted. Protein concentrations are normalized, and samples are separated by SDS-PAGE. The separated proteins are then transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of degradation.

Caption: Workflow for ERα degradation assay using Western Blot.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Methodology: Immunocompromised mice (e.g., nude or SCID mice) are implanted with ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments. Once tumors reach a palpable size, the mice are randomized into treatment groups. This compound is administered orally at various doses, while a control group receives a vehicle. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors and plasma samples are collected for pharmacokinetic and pharmacodynamic analyses.

Future Directions and Clinical Development

The promising preclinical data for this compound has led to its advancement into clinical development. An ongoing open-label, multicenter Phase 1/2 clinical trial (ENZENO) is evaluating the safety, tolerability, and efficacy of this compound in patients with ER+/HER2- advanced or metastatic breast cancer.[10] The results of these trials will be crucial in determining the clinical utility of this compound as a novel endocrine therapy.

Conclusion

This compound is a promising, orally bioavailable SERD that has demonstrated potent preclinical activity. Its ability to be administered orally, coupled with its superior pharmacokinetic profile and robust anti-tumor efficacy in preclinical models, positions it as a potentially valuable therapeutic option for patients with ER+ breast cancer. The ongoing clinical evaluation will further elucidate its role in the evolving landscape of breast cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

Zb-716: A Technical Guide to Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen resistance represents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Zb-716, an orally bioavailable, steroidal selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent to overcome this resistance. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity. This compound circumvents tamoxifen resistance primarily by inducing the degradation of the estrogen receptor alpha (ERα), thereby abrogating ERα-mediated signaling, even in the presence of mutations that confer resistance to tamoxifen. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate further research and development of this novel compound.

Introduction

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a mainstay of this approach for decades. However, a significant portion of patients either present with de novo resistance or develop acquired resistance over time, leading to disease progression. Mechanisms of tamoxifen resistance are multifaceted and often involve the continued activity of ERα through mutations, post-translational modifications, or activation by alternative signaling pathways.

This compound is a novel, steroidal SERD designed to address the limitations of current endocrine therapies. Unlike tamoxifen, which acts as a competitive antagonist, this compound binds to ERα and induces its proteasomal degradation. This complete removal of the receptor from the cell effectively shuts down both ligand-dependent and -independent ERα signaling pathways, offering a potent strategy to overcome tamoxifen resistance. Furthermore, this compound exhibits significantly improved oral bioavailability compared to the first-generation SERD, fulvestrant, positioning it as a highly promising next-generation endocrine therapy.

Mechanism of Action: Overcoming Tamoxifen Resistance

The primary mechanism by which this compound overcomes tamoxifen resistance is through the degradation of ERα. In tamoxifen-resistant breast cancer cells, ERα can remain active due to various factors, including:

-

ESR1 mutations: Mutations in the gene encoding ERα can lead to a constitutively active receptor that no longer requires estrogen for its function and is insensitive to tamoxifen.

-

Activation by growth factor signaling pathways: Crosstalk between ERα and pathways such as PI3K/AKT/mTOR and MAPK can lead to ligand-independent phosphorylation and activation of the receptor.

This compound, by binding to ERα, induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα effectively removes the central driver of tumor growth in ER+ breast cancer, irrespective of the mechanisms conferring tamoxifen resistance.

Signaling Pathway

The proposed signaling pathway for this compound's action in overcoming tamoxifen resistance is depicted below. It highlights the central role of ERα degradation and the subsequent downstream effects on cell proliferation and survival.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Type | Parameter | This compound | Fulvestrant | 4-OHT | Citation |

| MCF-7 | Tamoxifen-Sensitive | IC50 (nM) | 3.2 | 1.5 | - | [1] |

| T47D | Tamoxifen-Sensitive | IC50 (nM) | - | - | - | [1] |

| MCF-7/TamR | Tamoxifen-Resistant | IC50 (nM) | Comparable to Fulvestrant | - | Much less effective | [2] |

| T47D/PKCα | Tamoxifen-Resistant | IC50 (nM) | Comparable to Fulvestrant | - | Much less effective | [2] |

| T47D/Y537S | ERα Mutant | IC50 (nM) | 24.4 | 32.0 | - | [3] |

| ERα | Binding Affinity | IC50 (nM) | 4.1 | - | - | [4][5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Dose | Tumor Growth Inhibition | Citation |

| MCF-7 Xenograft | This compound (oral) | 10 mg/kg/day | Superior to Fulvestrant | [3] |

| MCF-7 Xenograft | This compound (oral) | 30 mg/kg/day | Superior to Fulvestrant | [3] |

| MCF-7 Xenograft | Fulvestrant (i.p.) | 200 mg/kg/week | - | [3] |

| Patient-Derived Xenograft (PDX) | This compound (oral) | - | Superior to Fulvestrant | [3] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Citation |

| Mouse | Oral | 10 mg/kg | >100 | - | 2547.1 | [2][4] |

| Rat | Oral | 10 mg/kg | 158.12 | 2 | 1451.82 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in the context of tamoxifen resistance.

Generation of Tamoxifen-Resistant (TamR) MCF-7 Cells

This protocol describes the long-term culture method to induce tamoxifen resistance in the ER+ MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

Phenol red-free DMEM/F12 medium

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

Penicillin-Streptomycin

-

4-hydroxytamoxifen (4-OHT)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Culture parental MCF-7 cells in phenol red-free DMEM/F12 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.

-

Prepare a stock solution of 4-OHT in DMSO.

-

Initiate treatment by adding 1 µM 4-OHT to the culture medium.

-

Maintain the cells in continuous culture with 1 µM 4-OHT, changing the medium every 2-3 days.

-

Over a period of 6 to 12 months, the majority of cells will die, but a resistant population will emerge and begin to proliferate.

-

Once a stable, proliferating population is established, resistance can be confirmed by comparing the IC50 of 4-OHT in the resistant line to the parental line using a cell viability assay.

Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on breast cancer cells.

Materials:

-

Breast cancer cells (e.g., MCF-7, MCF-7/TamR)

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for ERα Degradation

This protocol outlines the procedure for detecting the degradation of ERα in response to this compound treatment.

Materials:

-

Breast cancer cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its ability to induce the degradation of ERα provides a robust mechanism to overcome both de novo and acquired tamoxifen resistance. The superior oral bioavailability of this compound further enhances its clinical potential. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound in the fight against breast cancer. Future studies should focus on elucidating the detailed downstream signaling consequences of this compound-induced ERα degradation and its efficacy in combination with other targeted therapies.

References

- 1. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZB716 - Wikipedia [en.wikipedia.org]

- 6. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Functional Analysis of Zb-716: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zb-716, also known as fulvestrant-3-boronic acid, is a novel, orally bioavailable, steroidal Selective Estrogen Receptor Degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. Structurally, it is an analog of the approved SERD fulvestrant, with a key modification of a boronic acid moiety at the C3 position. This modification is designed to reduce first-pass metabolism, thereby enhancing oral bioavailability. Functionally, this compound acts as a potent antagonist of the estrogen receptor alpha (ERα), inducing its degradation and subsequently inhibiting ER-mediated signaling pathways that drive the proliferation and survival of ER+ breast cancer cells. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Structural Analysis

This compound is a synthetic, steroidal antiestrogen. Its chemical structure is derived from fulvestrant, with the hydroxyl group at the C3 position of the steroidal backbone replaced by a boronic acid group. This substitution is a critical structural feature that confers oral bioavailability by mitigating the extensive first-pass glucuronidation and sulfation that renders fulvestrant orally inactive.

Chemical Structure:

-

IUPAC Name: [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid

-

Molecular Formula: C32H48BF5O4S

-

Molar Mass: 634.59 g/mol

Functional Analysis

Mechanism of Action

This compound exerts its anti-cancer effects through the targeted degradation of the estrogen receptor alpha (ERα). The proposed mechanism of action is as follows:

-

Binding to ERα: this compound competitively binds to the ligand-binding domain of ERα.

-

Conformational Change: This binding induces a conformational change in the ERα protein.

-

Receptor Degradation: The altered conformation marks the ERα for ubiquitination and subsequent degradation by the proteasome.

-

Inhibition of Signaling: The degradation of ERα prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and the subsequent transcription of target genes involved in cell proliferation, growth, and survival.

By promoting the degradation of ERα, this compound effectively shuts down estrogen-mediated signaling in cancer cells.

Signaling Pathway

The degradation of ERα by this compound disrupts the classical genomic estrogen signaling pathway, which is a key driver of proliferation in ER+ breast cancer. The binding of estrogen to ERα typically leads to the transcription of genes that promote cell cycle progression and inhibit apoptosis. By eliminating the receptor, this compound effectively blocks these downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | - | 4.1 nM | [1][2] |

| ERα Downregulation (IC50) | T47D | 7.8 nM | [2] |

| T47D/PKCα (Tamoxifen-resistant) | 12.7 nM | [2] | |

| Cell Growth Inhibition (IC50) | MCF-7 | 3.2 nM | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose of 8.3 mg/kg)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | > 160 ng/mL | [2] |

| AUC (Area Under the Curve) | 2547.1 ng·h/mL | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose of 10 mg/kg)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 158.12 ng/mL | [3] |

| Tmax (Time to Peak Concentration) | 2 hours | [3] |

| t1/2 (Half-life) | 17.03 hours | [3] |

| AUC (Area Under the Curve) | 1451.82 ng·h/mL | [3] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is for assessing the effect of this compound on the proliferation of breast cancer cell lines (e.g., MCF-7).

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

96-well flat-bottom microplates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

-

Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%). Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

ERα Degradation Assay (Western Blot)

This protocol is for assessing the degradation of ERα in breast cancer cells treated with this compound.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-ERα (e.g., rabbit monoclonal, 1:1000 dilution)

-

Primary antibody: anti-β-actin (loading control, e.g., mouse monoclonal, 1:5000 dilution)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-β-actin antibody to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERα protein.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study of this compound in mice following oral administration.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for oral gavage (e.g., a mixture of PBS and ethanol)

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Formulation Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentration.

-

Dosing: Fast the mice overnight with free access to water. Administer a single dose of this compound (e.g., 8.3 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture (terminal) at predetermined time points (e.g., 0, 1, 3, 6, 24, and 48 hours post-dose).

-

Plasma Preparation: Immediately transfer the blood into EDTA-containing tubes and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Conclusion

This compound is a promising oral SERD with a well-defined structure and a clear mechanism of action. Its enhanced oral bioavailability compared to fulvestrant represents a significant potential advantage in the treatment of ER+ breast cancer. The preclinical data demonstrate its potent anti-proliferative and ERα-degrading activities. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel SERDs. Further clinical studies are necessary to fully elucidate its safety and efficacy in patients.

References

Zb-716 (Fulvestrant-3-Boronic Acid): A Technical Guide to its Discovery and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of Zb-716 (Fulvestrant-3-Boronic Acid), a novel, orally bioavailable selective estrogen receptor degrader (SERD).

Introduction: Addressing a Critical Unmet Need in Breast Cancer Therapy

Endocrine therapy is a cornerstone for the treatment of estrogen receptor-positive (ER+) breast cancer. Fulvestrant, the first approved selective estrogen receptor degrader (SERD), has demonstrated significant clinical efficacy by binding to the estrogen receptor (ERα), inducing its degradation, and thereby abrogating ER-mediated signaling.[1] However, fulvestrant's clinical utility is hampered by its poor oral bioavailability, necessitating intramuscular injections that can lead to variable drug exposure and patient discomfort.[1] This limitation spurred the development of orally bioavailable SERDs to provide a more convenient and potentially more effective treatment option.

This compound, also known as Fulvestrant-3-Boronic Acid, emerged from a rational drug design approach aimed at overcoming the metabolic liabilities of fulvestrant.[1][2] By replacing the 3-hydroxyl group of fulvestrant with a boronic acid moiety, researchers aimed to block the primary sites of first-pass metabolism—glucuronidation and sulfation—which are responsible for fulvestrant's poor oral availability.[3] This modification was designed to enhance systemic exposure while retaining the potent ERα-degrading activity of the parent compound.[3]

Discovery and Rationale for Development

The discovery of this compound was rooted in the understanding of fulvestrant's metabolic pathways. The phenolic 3-hydroxyl group on the steroidal backbone of fulvestrant is a key site for phase II metabolism, leading to rapid inactivation and clearance.[4] The central hypothesis behind this compound's design was that replacing this hydroxyl group with a bioisostere, specifically a boronic acid group, would prevent this metabolic inactivation.[3] This strategic chemical modification was intended to significantly improve the drug's pharmacokinetic profile, allowing for oral administration.[3]

Early studies confirmed that this structural alteration did not significantly compromise the binding affinity of the molecule for ERα.[5] this compound was shown to retain the full antiestrogenic and ER-degrading properties of fulvestrant, making it a promising candidate for an orally active SERD.[3][6]

Mechanism of Action: A Potent ERα Antagonist and Degrader

This compound functions as a pure antiestrogen and a potent degrader of ERα.[3][6] Its mechanism of action involves several key steps:

-

Competitive Binding: this compound competitively binds to the ligand-binding domain of ERα with high affinity.[5]

-

Conformational Change and Dimerization Inhibition: Upon binding, this compound induces a conformational change in the ERα protein, which inhibits receptor dimerization.

-

Impaired Nuclear Localization: The altered conformation of the ERα-Zb-716 complex impairs its translocation to the nucleus.

-

Proteasomal Degradation: The unstable ERα-Zb-716 complex is recognized by the cellular machinery and targeted for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα.

This dual action of antagonizing ERα signaling and promoting its degradation makes this compound effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.[1] Furthermore, it has demonstrated efficacy against breast cancer cells harboring ERα mutations, such as the Y537S mutation, which can confer resistance to other endocrine therapies.[6]

Signaling Pathway Diagram

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated a substantial amount of quantitative data, demonstrating its potency and favorable pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Reference |

| ERα Binding | N/A | 4.1 | N/A | [1][5] |

| Cell Proliferation | MCF-7 | 3.2 | 1.5 | [6] |

| Cell Proliferation | T47D/Y537S | 24.4 | 32.0 | [6] |

| ERα Downregulation | T47D | 7.8 | 9.3 | |

| ERα Downregulation | T47D/PKCα (Tamoxifen-Resistant) | 12.7 | 8.5 | |

| ERα Downregulation | T47D/Y537S | 24 | 11 | [6] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Mouse | 8.3 mg/kg (oral) | >160 | N/A | 2547.1 | N/A | [1][5] |

| Rat | 10 mg/kg (oral) | 158.12 | 2 | 1451.82 | 17.03 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Culture and Proliferation Assay

-

Cell Lines: MCF-7 (ER+, tamoxifen-sensitive) and T47D (ER+, including tamoxifen-resistant and Y537S mutant variants) human breast cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media, such as Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components. For experiments evaluating estrogenic or antiestrogenic effects, cells are often cultured in phenol red-free media with charcoal-stripped FBS to remove endogenous steroids.

-

Proliferation Assay Protocol:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 400 cells/well) in hormone-free medium.

-

After a period of adaptation (e.g., 3 days), the cells are treated with a range of concentrations of this compound, fulvestrant, or a vehicle control.

-

The treatment is continued for a specified duration (e.g., 5-6 days), with daily media changes.

-

Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay, or by direct cell counting.

-

The IC50 values are calculated from the dose-response curves.

-

ERα Downregulation Assay (Western Blot)

-

Protocol:

-

Cells (e.g., T47D) are plated in 60 mm dishes.

-

The following day, cells are treated with various concentrations of this compound or fulvestrant for a specified period (e.g., 5 days).

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against ERα (e.g., at a 1:200 dilution).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:10,000 dilution).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry is used to quantify the protein bands and determine the IC50 for ERα downregulation.

-

In Vivo Xenograft Models

-

Animal Models: Immunocompromised mice, such as athymic nude mice or NOD scid gamma (NSG™) mice, are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation:

-

Human breast cancer cells (e.g., MCF-7) are cultured, harvested, and resuspended in a suitable medium like PBS or a mixture of PBS and Matrigel.

-

A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 0.2 mL) is injected subcutaneously into the flank of the mice.

-

-

Treatment and Monitoring:

-

Once the tumors reach a palpable size, the mice are randomized into treatment groups.

-

This compound is administered orally (e.g., by gavage) at various doses (e.g., 5, 10, 20, or 30 mg/kg daily).

-

Fulvestrant is typically administered via subcutaneous or intramuscular injection (e.g., 200 mg/kg weekly) as a comparator.

-

A control group receives the vehicle.

-

Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis. Plasma and tumor tissue may also be collected to determine drug concentrations.

-

Experimental Workflow for In Vivo Efficacy Study

Pharmacokinetic Analysis (LC-MS/MS)

-

Objective: To quantify the concentration of this compound and its metabolites (including fulvestrant) in plasma over time.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by solvent evaporation or by liquid-liquid extraction.

-

Representative LC-MS/MS Protocol for Fulvestrant (Adaptable for this compound):

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.3-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI), often in negative ion mode for fulvestrant.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., a deuterated version of the analyte). For fulvestrant, a common transition is m/z 605.5 → 427.5.

-

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined.

Clinical Development

The promising preclinical data for this compound supported its advancement into clinical trials. A Phase I/II clinical trial (NCT04669587), known as the ENZENO study, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound alone and in combination with palbociclib in patients with ER+/HER2- advanced or metastatic breast cancer. The study is designed as a dose-escalation and dose-expansion trial.

Conclusion

This compound (Fulvestrant-3-Boronic Acid) represents a successful application of rational drug design to address a significant limitation of an established and effective cancer therapy. By modifying the fulvestrant molecule to block first-pass metabolism, researchers have created a potent, orally bioavailable SERD. Preclinical studies have demonstrated that this compound retains the desirable pharmacological properties of fulvestrant, including high-affinity ERα binding and potent ERα degradation, while offering a superior pharmacokinetic profile. Its efficacy in models of endocrine resistance, including those with ERα mutations, highlights its potential to become a valuable addition to the therapeutic arsenal for ER+ breast cancer. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the management of this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Fulvestrant in Rat Plasma by LC-MS-MS: Application to a Pharmacokinetic Study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Zb-716: An Orally Bioavailable Selective Estrogen Receptor Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zb-716, also known as Borestrant or fulvestrant-3-boronic acid, is a novel, orally bioavailable, steroidal selective estrogen receptor degrader (SERD) currently under clinical development for the treatment of estrogen receptor-positive (ER+)/HER2-negative metastatic breast cancer.[1][2] As a structural analog of fulvestrant, this compound shares a similar pharmacodynamic profile but overcomes the significant limitation of fulvestrant's poor oral bioavailability.[1][2] This is achieved by the introduction of a boronic acid moiety at the C3 position, which reduces first-pass metabolism.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action on the estrogen receptor alpha (ERα):

-

Silent Antagonism: this compound is a silent antagonist of ERα, competitively binding to the receptor's ligand-binding domain with high affinity.[1] This direct competition with endogenous estrogen prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation.

-

Selective Estrogen Receptor Degradation (SERD): Upon binding to ERα, this compound induces a conformational change in the receptor, targeting it for proteasomal degradation.[1] This leads to a significant reduction in the total cellular levels of ERα protein, further disrupting estrogen signaling and providing a more complete and sustained blockade of the pathway.

Signaling Pathway

The binding of this compound to ERα initiates a cascade of events that ultimately leads to the downregulation of the receptor and the inhibition of downstream signaling pathways crucial for the growth and survival of ER-positive breast cancer cells.

In Vitro Pharmacodynamics

Receptor Binding and Potency

This compound demonstrates high-affinity binding to ERα. In competitive binding assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 4.1 nM for ERα.[1][3] This high affinity is comparable to that of fulvestrant, indicating that the structural modification to enhance oral bioavailability does not compromise its ability to bind to the target receptor.

| Compound | Target | IC50 (nM) |

| This compound | ERα | 4.1[1][3] |

| Fulvestrant | ERα | ~3.8 |

Table 1: Comparative ERα Binding Affinity

Cellular Activity: ERα Degradation and Inhibition of Cell Proliferation

The efficacy of this compound in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cells has been demonstrated in various cell lines, including those sensitive and resistant to other endocrine therapies.

| Cell Line | Treatment | ERα Degradation | Inhibition of Cell Proliferation (IC50) |

| MCF-7 (Tamoxifen-sensitive) | This compound | Dose-dependent | Not explicitly quantified in the provided search results |

| MCF-7 (Tamoxifen-sensitive) | Fulvestrant | Dose-dependent | Not explicitly quantified in the provided search results |

| T47D/Y537S (Endocrine-resistant) | This compound | Effective | Not explicitly quantified in the provided search results |

| T47D/Y537S (Endocrine-resistant) | Fulvestrant | Effective | Not explicitly quantified in the provided search results |

Table 2: In Vitro Cellular Activity of this compound

In Vivo Pharmacodynamics

Preclinical Efficacy in Xenograft Models

The superior oral bioavailability of this compound translates to enhanced in vivo efficacy compared to fulvestrant in preclinical breast cancer models.

| Xenograft Model | Treatment | Route of Administration | Tumor Growth Inhibition |

| MCF-7 | This compound | Oral | Superior to fulvestrant |

| MCF-7 | Fulvestrant | Subcutaneous | - |

| Patient-Derived Xenograft (PDX) | This compound | Oral | Superior to fulvestrant |

| Patient-Derived Xenograft (PDX) | Fulvestrant | Subcutaneous | - |

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

Experimental Protocols

ERα Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for ERα.

Methodology:

-

Preparation of ERα: Recombinant human ERα is used.

-

Radioligand: A fluorescently labeled estrogen, such as fluorescein-estradiol, is used as the competitor.

-

Assay Plate Preparation: A 384-well plate is prepared with increasing concentrations of the test compound (this compound) and a fixed concentration of the fluorescently labeled estrogen.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of fluorescent ligand bound to ERα.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERα Degradation

Objective: To assess the ability of this compound to induce the degradation of ERα protein in breast cancer cells.

Methodology:

-

Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the ERα bands is quantified and normalized to the loading control to determine the relative level of ERα protein.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, fulvestrant). This compound is administered orally, while fulvestrant is administered via subcutaneous injection.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

-